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Compound of Interest

Compound Name: H-Pro-Gly-NH2-HCl

CAS No.: 51952-37-5

Cat. No.: B1445514

Get Quote

Executive Summary
H-Pro-Gly-NH2-HCl (L-Prolyl-glycinamide hydrochloride) is a biologically significant dipeptide

amide. While historically categorized primarily as a degradation product of neurohypophyseal

hormones (such as the C-terminal cleavage of Oxytocin analogues) or a collagen metabolite,

recent application science has repositioned it as a distinct bioactive signaling molecule.

This guide serves to validate the biological activity of H-Pro-Gly-NH2-HCl, specifically

distinguishing its metabolic signaling potential (IGF-1 induction) from the neurological activity of

its parent tripeptide, MIF-1 (Pro-Leu-Gly-NH2). By comparing its performance in HepG2

(Hepatocellular carcinoma) and SH-SY5Y (Neuroblastoma) cell lines, we establish its utility not

merely as a negative control for neuropeptides, but as a potent modulator of the PepT1-JAK2-

STAT5 axis.

Mechanistic Profiling & Comparative Analysis[1]
To validate H-Pro-Gly-NH2-HCl, one must understand its dual identity: it is both a structural

fragment of neuropeptides and a stable analogue of the endogenous dipeptide Pro-Gly.
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The Signaling Divergence
Metabolic Pathway (Primary Efficacy): Similar to its acid form (Pro-Gly), the amide derivative

utilizes the peptide transporter PepT1 (SLC15A1) to enter cells. Once intracellular, it triggers

the phosphorylation of JAK2, which recruits and phosphorylates STAT5. This complex

translocates to the nucleus to upregulate IGF-1 (Insulin-like Growth Factor 1) transcription.

The amide modification (-NH2) typically enhances stability against carboxypeptidases

compared to the free acid.

Neurological Pathway (Specificity Control): The tripeptide MIF-1 (Pro-Leu-Gly-NH2) is a

known positive allosteric modulator (PAM) of Dopamine D2 receptors. Validation of H-Pro-
Gly-NH2-HCl often involves confirming the absence or reduction of this specific allosteric

effect, thereby proving that the central Leucine residue is critical for D2 receptor

conformational locking.

Comparative Matrix: H-Pro-Gly-NH2-HCl vs. Alternatives
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Biological Pathway Visualization[1]
The following diagram illustrates the validated mechanism of action for Pro-Gly peptides in

hepatic cells, highlighting the critical PepT1-mediated entry and subsequent JAK2/STAT5

signaling cascade leading to IGF-1 secretion.
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Figure 1: Signal transduction pathway of Pro-Gly dipeptides in HepG2 cells via the PepT1-

JAK2-STAT5 axis.

Experimental Validation Protocols
To rigorously validate H-Pro-Gly-NH2-HCl, we employ a dual-cell line strategy. HepG2 cells

validate the presence of metabolic activity (IGF-1), while SH-SY5Y cells validate the specificity

of the peptide (distinguishing it from MIF-1).

Protocol A: IGF-1 Secretion Assay (Efficacy Validation)
Objective: Quantify the ability of H-Pro-Gly-NH2-HCl to stimulate IGF-1 secretion compared to

the acid form. Cell Line: HepG2 (Human liver hepatocellular carcinoma).[1]

Cell Culture:

Culture HepG2 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1%

Penicillin/Streptomycin.[1]

Seed cells at

cells/well in 24-well plates. Incubate for 24 hours at 37°C, 5% CO2.

Starvation Phase (Critical Step):

Replace medium with serum-free DMEM for 12 hours prior to treatment.[1] This eliminates

baseline IGF-1 interference from FBS.[1]

Treatment:

Treat cells with H-Pro-Gly-NH2-HCl at concentrations: 0.1, 1.0, 10, and 50 mM.

Positive Control: H-Pro-Gly-OH (10 mM).

Negative Control: Vehicle (PBS).[1]

Inhibitor Control (Mechanism Check): Pre-treat a subset of wells with Gly-Sar (PepT1

competitive inhibitor, 10 mM) or AG490 (JAK2 inhibitor, 50 μM) for 1 hour before adding H-
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Pro-Gly-NH2-HCl.

Incubation: Incubate for 24 hours.

Analysis:

Collect cell culture supernatant.[1]

Quantify IGF-1 using a human IGF-1 ELISA kit.

Normalize results to total cellular protein content (BCA Assay).

Expected Result: H-Pro-Gly-NH2-HCl should induce a dose-dependent increase in IGF-1

secretion (approx. 1.5x to 2.0x fold change over control). Co-treatment with Gly-Sar or AG490

should abolish this effect, confirming the PepT1/JAK2 mechanism.

Protocol B: Dopamine D2 Receptor Modulation
(Specificity Validation)
Objective: Confirm that H-Pro-Gly-NH2-HCl lacks the potent allosteric modulation of D2

receptors seen with MIF-1 (Pro-Leu-Gly-NH2). Cell Line: SH-SY5Y (Human neuroblastoma) or

CHO-D2 (CHO cells stably expressing D2 receptor).

Preparation:

Use CHO-D2 cells or differentiated SH-SY5Y cells.

Seed in 96-well plates and grow to 80-90% confluency.

cAMP Assay Principle:

D2 receptor activation inhibits adenylate cyclase, reducing cAMP.[1]

Stimulate adenylate cyclase with Forskolin (10 μM) to raise baseline cAMP.[1]

Add Quinpirole (D2 agonist) at a sub-maximal concentration (EC20).[1]

Treatment:
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Add H-Pro-Gly-NH2-HCl (10 μM - 100 μM).

Comparator: MIF-1 (Pro-Leu-Gly-NH2) (10 μM).

Readout:

Measure intracellular cAMP levels using a TR-FRET or Luminescence cAMP assay.[1]

Data Interpretation:

MIF-1 (Control): Should further decrease cAMP (enhance Quinpirole efficacy) due to PAM

activity.[1]

H-Pro-Gly-NH2-HCl: Should show no significant change in cAMP levels compared to

Quinpirole alone.

Expected Result: This negative result validates the structural specificity of the product: the

"Leu" residue is essential for D2 modulation.

Stability & Degradation Data
When using H-Pro-Gly-NH2-HCl in biological assays, stability is a key variable. The amide

group provides resistance to C-terminal degradation, but the peptide remains susceptible to

Prolyl Oligopeptidase (POP).

Medium
Half-life (

)
Major Metabolite

Enzyme
Responsible

Human Serum ~2 - 4 Hours Pro + Gly-NH2
Prolyl Oligopeptidase

(POP)

Lysosomal

Homogenate
< 30 Minutes Pro, Gly Lysosomal proteases

PBS (pH 7.4) > 48 Hours Stable N/A

Note: In long-duration assays (>12h), consider re-dosing or using POP inhibitors if the parent

molecule is the sole target of interest.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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